Isoleucine, 3-mercapto-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21213-64-9 |
|---|---|
Molecular Formula |
C6H13NO2S |
Molecular Weight |
163.24 g/mol |
IUPAC Name |
(2R,3R)-2-amino-3-methyl-3-sulfanylpentanoic acid |
InChI |
InChI=1S/C6H13NO2S/c1-3-6(2,10)4(7)5(8)9/h4,10H,3,7H2,1-2H3,(H,8,9)/t4-,6-/m1/s1 |
InChI Key |
KAVACCZQLOLHTO-INEUFUBQSA-N |
SMILES |
CCC(C)(C(C(=O)O)N)S |
Isomeric SMILES |
CC[C@](C)([C@@H](C(=O)O)N)S |
Canonical SMILES |
CCC(C)(C(C(=O)O)N)S |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Stereoselective Chemical Synthesis of Isoleucine, 3-mercapto- Enantiomers and Diastereomers
The controlled synthesis of specific stereoisomers of 3-mercapto-isoleucine is crucial for investigating its biological activities and applications. This requires stereoselective methods that can precisely establish the desired configuration at each chiral center.
Development of Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. wikipedia.orgtcichemicals.com In the context of 3-mercapto-isoleucine synthesis, a chiral auxiliary can be temporarily attached to a precursor molecule to direct the diastereoselective introduction of the thiol group or the formation of one of the stereocenters.
One common strategy involves the use of oxazolidinone auxiliaries, famously employed in Evans' asymmetric aldol (B89426) reactions. While a direct application to 3-mercapto-isoleucine is not extensively documented in publicly available literature, the principle can be illustrated by analogy. A chiral oxazolidinone derived from an amino acid can be acylated and then subjected to a stereoselective reaction, such as a Michael addition of a thiol-containing nucleophile to an α,β-unsaturated system, to establish the stereochemistry at the β-position (C3). Subsequent removal of the auxiliary would yield the desired 3-mercapto-isoleucine derivative. The choice of the auxiliary and reaction conditions is critical for achieving high diastereoselectivity.
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Key Features | Typical Applications |
| Evans' Oxazolidinones | Readily available from amino alcohols; high diastereoselectivity in alkylation and aldol reactions. | Asymmetric synthesis of α- and β-substituted carboxylic acids. |
| Pseudoephedrine Amides | Forms crystalline derivatives; high diastereoselectivity in alkylation reactions. nih.gov | Asymmetric synthesis of α-substituted carboxylic acids. nih.gov |
| Camphorsultam | Highly crystalline; provides excellent stereocontrol in various reactions. | Asymmetric Diels-Alder reactions, alkylations, and aldol reactions. |
Enantioselective Catalytic Methods for Thiol Introduction
Enantioselective catalysis offers an efficient and atom-economical approach to the synthesis of chiral molecules. The development of chiral catalysts for the introduction of a thiol group at the C3 position of an isoleucine precursor is a key area of research. While specific catalytic systems for 3-mercapto-isoleucine are not widely reported, related methodologies for the synthesis of β-mercapto amino acids provide valuable insights.
For instance, transition metal complexes with chiral ligands can catalyze the asymmetric conjugate addition of a thiol to an appropriate α,β-unsaturated isoleucine derivative. The chiral environment created by the catalyst would favor the formation of one enantiomer over the other.
Another potential approach involves the enzymatic resolution of a racemic mixture of 3-mercapto-isoleucine or a synthetic intermediate. Lipases or proteases can selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two.
Strategies for Protecting Group Orthogonality in Synthesis
The synthesis of 3-mercapto-isoleucine requires the use of protecting groups for the amino, carboxyl, and thiol functionalities to prevent unwanted side reactions. researchgate.netbiosynth.com The concept of orthogonality is paramount, meaning that each protecting group can be removed under specific conditions without affecting the others. biosynth.comsigmaaldrich.com This allows for the selective manipulation of different parts of the molecule during the synthetic sequence.
For the thiol group, a variety of protecting groups are available, each with its own cleavage conditions. The choice of the thiol protecting group must be compatible with the protecting groups used for the amino (e.g., Boc, Fmoc, Cbz) and carboxyl (e.g., methyl, ethyl, benzyl (B1604629) esters) groups.
Table 2: Common Thiol Protecting Groups and Their Cleavage Conditions
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |
| Trityl | Trt | Mild acid (e.g., TFA), oxidative conditions (I2) | Fmoc, Benzyl esters |
| Acetamidomethyl | Acm | Mercury(II) or Silver(I) salts, Iodine | Boc, Fmoc, most esters |
| tert-Butyl | tBu | Strong acid (e.g., HF, TFMSA) | Fmoc, Benzyl esters |
| p-Methoxybenzyl | PMB | Strong acid (e.g., TFA), oxidative cleavage | Fmoc, tBu esters |
Semisynthetic Approaches from Isoleucine Precursors
Semisynthetic methods, starting from readily available isoleucine, offer a more direct route to 3-mercapto-isoleucine. A potential strategy involves the stereoselective hydroxylation of the C3 position of a protected isoleucine derivative, followed by conversion of the hydroxyl group to a thiol.
For instance, a protected isoleucine could be subjected to an enzymatic hydroxylation or a chemical oxidation to introduce a hydroxyl group at the C3 position. This hydroxyl group can then be converted to a leaving group (e.g., tosylate, mesylate) and subsequently displaced by a sulfur nucleophile, such as thioacetate, followed by hydrolysis to yield the free thiol. The stereochemical outcome of the nucleophilic substitution would depend on the reaction mechanism (SN1 vs. SN2).
While a specific protocol for 3-mercapto-isoleucine is not readily found, Liu and coworkers have reported the synthesis of γ-thiol isoleucine from isoleucine using a C-H activation strategy. frontiersin.org This highlights the potential of modifying the isoleucine side chain to introduce a thiol group at a specific position.
Derivatization of the Thiol Moiety
The thiol group of 3-mercapto-isoleucine is a versatile handle for further chemical modifications, allowing for the synthesis of a variety of derivatives with potentially interesting properties.
Formation of Thioethers and Disulfides
Thioethers: The thiol group can be readily alkylated to form thioethers. This can be achieved by reacting 3-mercapto-isoleucine with an alkyl halide in the presence of a base. This reaction is typically a nucleophilic substitution where the thiolate anion acts as the nucleophile. A wide range of alkyl, benzyl, and other groups can be introduced, allowing for the fine-tuning of the molecule's properties.
Disulfides: The thiol group can be oxidized to form a disulfide bond. Symmetrical disulfides can be formed by the oxidation of two molecules of 3-mercapto-isoleucine, for example, using mild oxidizing agents like iodine or air in the presence of a base. Asymmetrical disulfides can be synthesized by reacting 3-mercapto-isoleucine with a pre-activated thiol or a sulfenyl chloride. The formation of disulfide bonds is a key reaction in peptide and protein chemistry, and the introduction of 3-mercapto-isoleucine into peptides could allow for the formation of novel disulfide bridges. nih.gov
Conjugation Reactions for Probe Development
The development of chemical probes based on 3-mercapto-isoleucine hinges on the selective and efficient chemical ligation of its thiol group to a reporter moiety. This process, known as conjugation, transforms the modified amino acid into a powerful tool for biological inquiry. The primary strategies employed for this purpose are thiol-maleimide coupling and thiol-ene "click" chemistry, both of which offer high selectivity for the sulfhydryl group under mild, biocompatible conditions.
Thiol-Maleimide Coupling
One of the most widely utilized methods for bioconjugation is the reaction between a thiol and a maleimide (B117702). This reaction proceeds via a Michael addition, where the nucleophilic thiol group of 3-mercapto-isoleucine attacks the electron-deficient double bond of the maleimide ring. This forms a stable thioether linkage, covalently attaching the isoleucine derivative to the maleimide-containing probe component, which could be a fluorescent dye, a biotin (B1667282) tag for affinity purification, or another bioactive molecule.
The reaction is highly efficient and proceeds readily at or near neutral pH, making it suitable for use with sensitive biological molecules. The high selectivity of the maleimide group for thiols minimizes off-target reactions with other functional groups present in a biological system, ensuring the precise formation of the desired probe.
Thiol-Ene "Click" Chemistry
Another powerful strategy for the conjugation of 3-mercapto-isoleucine is the thiol-ene "click" reaction. This reaction involves the radical-mediated addition of a thiol across a carbon-carbon double bond (an alkene). The reaction is typically initiated by light (photo-initiation) or a radical initiator and is characterized by its high efficiency, rapid reaction rates, and orthogonality to many other functional groups found in biological systems.
This "click" chemistry approach allows for the formation of a stable thioether bond under mild conditions, often in aqueous environments. The modular nature of the thiol-ene reaction makes it a highly versatile tool for assembling complex molecular probes from 3-mercapto-isoleucine and a corresponding alkene-functionalized reporter molecule.
Native Chemical Ligation (NCL)
While not a direct conjugation to a probe in the same manner as the above methods, the synthesis of γ-thiolated isoleucine opens the door to its use in Native Chemical Ligation (NCL). NCL is a powerful technique for the total synthesis of proteins and large peptides. In this context, a peptide fragment containing a C-terminal thioester reacts with another peptide fragment bearing an N-terminal cysteine or, potentially, an N-terminal γ-thiol isoleucine. This reaction forms a native peptide bond at the ligation site. By incorporating a reporter group into one of the peptide fragments, a site-specifically labeled protein or peptide probe can be generated. The ability to synthesize and incorporate γ-thiol isoleucine significantly expands the toolkit for creating such probes, allowing for the introduction of a thiol handle at positions other than cysteine.
Research Findings and Applications
The application of these conjugation strategies to 3-mercapto-isoleucine and its isomers facilitates the creation of a diverse array of chemical probes. For instance, the conjugation of a fluorescent dye to 3-mercapto-isoleucine can generate a probe for imaging the localization and dynamics of specific proteins or peptides into which the modified amino acid has been incorporated. Similarly, the attachment of a biotin molecule allows for the affinity-based isolation and identification of binding partners or for tracking the fate of the labeled molecule within a cell or organism.
The development of activity-based probes (ABPs) is another significant application. By conjugating a reactive "warhead" to 3-mercapto-isoleucine, probes can be designed to covalently label the active site of specific enzymes, providing a powerful tool for profiling enzyme activity in complex biological samples.
Interactive Data Table: Conjugation Reactions for 3-Mercapto-Isoleucine Probe Development
| Conjugation Method | Reactive Partners | Bond Formed | Key Features | Potential Probe Applications |
| Thiol-Maleimide Coupling | 3-Mercapto-isoleucine (thiol) + Maleimide-functionalized reporter | Thioether | High selectivity for thiols, proceeds at neutral pH, efficient. | Fluorescent probes, Biotinylated probes, Drug-conjugates. |
| Thiol-Ene "Click" Chemistry | 3-Mercapto-isoleucine (thiol) + Alkene-functionalized reporter | Thioether | Radical-mediated, high efficiency, rapid, orthogonal. | Polymer-protein conjugates, Hydrogel formation, Surface modification. |
| Native Chemical Ligation | N-terminal γ-thiol isoleucine peptide + C-terminal thioester peptide | Native Peptide Bond | Site-specific protein modification, total protein synthesis. | Site-specifically labeled protein probes for imaging and interaction studies. |
Advanced Structural Elucidation and Stereochemical Assignment
Spectroscopic Analysis for Confirmation of Molecular Architecture
Spectroscopic methods are fundamental to confirming the molecular structure of 3-mercapto-isoleucine, a molecule possessing two chiral centers and distinct functional groups including a carboxylic acid, an amine, and a thiol.
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and stereochemistry of 3-mercapto-isoleucine. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom.
In ¹H NMR, the proton on the alpha-carbon (α-CH) would exhibit a chemical shift and coupling constant that are diagnostic of the diastereomeric form (isoleucine vs. allo-isoleucine). researchgate.netrsc.org The introduction of the mercapto group at the beta-position (C3) would further influence the chemical shifts of neighboring protons, particularly the β-CH and the γ-CH₂ protons. The proton of the thiol group (S-H) would appear as a distinct singlet, the position of which can be sensitive to solvent and concentration.
In ¹³C NMR, the chemical shifts of the alpha- and beta-carbons would be particularly informative for differentiating between the isoleucine and allo-isoleucine diastereomers. researchgate.netrsc.org The presence of the electron-donating thiol group would cause a downfield shift for the C3 carbon compared to the parent isoleucine molecule.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| α-CH | ~3.6-4.4 | ~57-62 | Shift and coupling constant are diagnostic for stereochemistry. researchgate.netrsc.org |
| β-CH | ~2.0-2.5 | ~40-45 | Influenced by both the thiol and methyl groups. |
| γ-CH₂ | ~1.2-1.7 | ~25-30 | Diastereotopic protons would show complex splitting. |
| γ-CH₃ | ~0.9-1.0 | ~15-17 | Expected to be a doublet. |
| δ-CH₃ | ~0.8-0.9 | ~11-13 | Expected to be a triplet. |
| SH | ~1.5-2.5 | N/A | Shift is variable; may exchange with D₂O. |
| COOH | Variable | ~175-180 | Carbonyl carbon chemical shift. |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is critical for determining the molecular weight and formula of 3-mercapto-isoleucine and for gaining structural insights through fragmentation analysis. High-resolution mass spectrometry would confirm the elemental composition (C₆H₁₃NO₂S).
Under electron impact (EI) ionization, the primary fragmentation pathway for amino acids often involves the cleavage of the C-Cα bond, leading to the loss of the carboxyl group (COOH). researchgate.net For 3-mercapto-isoleucine, additional characteristic fragmentation would be expected, including the loss of the thiol group (•SH) or ethene sulfide (B99878) (C₂H₄S) from the side chain. Advanced techniques like Charge Transfer Dissociation (CTD) or Electron Activated Dissociation (EAD) can induce specific side-chain cleavages, which would be invaluable for distinguishing 3-mercapto-isoleucine from its structural isomers. nih.govsciex.com The fragmentation of the side chain can produce diagnostic w-ions, which differ in mass depending on the structure, allowing for unambiguous identification. sciex.comnovor.cloud
| Fragment Ion (m/z) | Proposed Identity | Fragmentation Pathway |
|---|---|---|
| M•+ (147) | Molecular Ion | Initial ionization |
| 102 | [M - COOH]⁺ | Loss of carboxyl group researchgate.net |
| 114 | [M - SH]⁺ | Loss of thiol radical |
| 86 | [M - COOH - H₂S]⁺ | Loss of carboxyl and hydrogen sulfide |
| 74 | Iminium ion | Cleavage of the Cα-Cβ bond |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides confirmation of the functional groups present in 3-mercapto-isoleucine.
The IR and Raman spectra would display characteristic bands for the amine (N-H stretching and bending), carboxylic acid (O-H and C=O stretching), and the distinctive, though often weak, thiol (S-H) stretch. elixirpublishers.comnih.gov The low-frequency region of the Raman spectrum would also contain information about the C-S and C-C skeletal vibrations. researchgate.net The zwitterionic nature of the amino acid in the solid state or in polar solvents would be evident from the presence of bands corresponding to the ammonium (B1175870) (-NH₃⁺) and carboxylate (-COO⁻) groups. researchgate.net
| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Method |
|---|---|---|
| ~2550-2600 | S-H stretch | IR, Raman (weak) |
| ~3000-3200 | N-H stretch (amine/ammonium) | IR, Raman |
| ~2800-3000 | C-H stretch (aliphatic) | IR, Raman |
| ~1700-1730 | C=O stretch (carboxylic acid) | IR |
| ~1580-1640 | COO⁻ stretch (asymmetric) | IR |
| ~1500-1600 | N-H bend (amine/ammonium) | IR |
| ~1400-1420 | COO⁻ stretch (symmetric) | IR, Raman |
| ~600-700 | C-S stretch | Raman |
Chiral Resolution and Stereoisomer Separation Techniques
As a molecule with two stereogenic centers (at C2 and C3), 3-mercapto-isoleucine can exist as four distinct stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The separation and analysis of these stereoisomers are crucial for understanding its biological function and for stereochemically pure synthesis.
Development of Chiral Stationary Phases for Chromatography
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for the direct separation of amino acid stereoisomers. jst.go.jpnih.govjst.go.jp For 3-mercapto-isoleucine, several types of CSPs could be effective.
Pirkle-type CSPs: These phases, such as the Sumichiral OA-2500S, separate enantiomers based on π-π interactions, hydrogen bonding, and steric hindrance, often after derivatization of the amino acid. nih.gov
Macrocyclic Antibiotic CSPs: Selectors like vancomycin (B549263) or teicoplanin offer a broad range of interactions (hydrogen bonding, ionic, dipole-dipole) that can effectively resolve underivatized amino acid stereoisomers. nih.gov
Ion-Exchanger CSPs: Zwitterionic ion exchangers based on Cinchona alkaloids have proven successful in separating β-amino acid enantiomers and could be adapted for the stereoisomers of 3-mercapto-isoleucine. nih.govmdpi.com
Pentabromobenzyl-modified Silica Gel (PBr column): This type of column has been shown to be particularly effective for separating the four stereoisomers of isoleucine after derivatization, suggesting its potential applicability to 3-mercapto-isoleucine. jst.go.jpnih.govjst.go.jp
The choice of mobile phase, including pH, ionic strength, and organic modifier, would be critical for optimizing the resolution of the four stereoisomers on any given CSP. nih.gov
Derivatization Strategies for Enantiomeric and Diastereomeric Analysis
Derivatization is a powerful strategy to enhance the separation and detection of amino acid stereoisomers. This involves reacting the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral chromatography column. jst.go.jp
Marfey's Reagent (FDAA): Nα-(5-fluoro-2,4-dinitrophenyl)-L-alaninamide (L-FDAA) and its analogues react with the primary amine of 3-mercapto-isoleucine to form diastereomeric derivatives. These derivatives exhibit different retention times on reverse-phase HPLC columns, allowing for quantification of the stereoisomeric composition. researchgate.net
o-Phthaldialdehyde (OPA) with Chiral Thiols: OPA reacts with the primary amine in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) to form fluorescent, diastereomeric isoindole derivatives. This method is highly sensitive and suitable for HPLC with fluorescence detection. researchgate.net
Fluorescent Labeling Reagents: Reagents like 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) can be used for pre-column derivatization to improve detection sensitivity, with the resulting NBD-amino acid enantiomers being separated on a chiral stationary phase. nih.gov Another advanced reagent, 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA), has been specifically developed for the LC-MS analysis of isoleucine stereoisomers and would be a prime candidate for derivatizing 3-mercapto-isoleucine. jst.go.jpnih.gov
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): This reagent is used in the Waters AccQ•Tag system for the derivatization of amino acids prior to UPLC analysis, providing robust and sensitive quantification. lcms.cz
These derivatization strategies not only facilitate chromatographic separation but also often improve the sensitivity and selectivity of detection by introducing a chromophore or fluorophore into the molecule. nih.govresearchgate.net
Advanced X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers nih.gov. The technique relies on the diffraction pattern produced when a beam of X-rays interacts with a well-ordered crystal lattice.
While specific X-ray crystallographic data for 3-mercapto-isoleucine is not prominently available in publicly accessible research, the principles of the technique can be applied to understand how its absolute configuration would be determined if suitable crystals were obtained. The process involves measuring the intensities of the diffracted X-rays, which allows for the calculation of an electron density map of the molecule. This map reveals the precise spatial arrangement of each atom relative to the others.
For chiral molecules, determining the absolute configuration—the actual arrangement of its atoms in 3D space—is a more challenging task than determining the relative configuration nih.gov. The most reliable method to achieve this is through the use of anomalous dispersion (or anomalous scattering). This phenomenon occurs when the X-ray radiation used is close to an absorption edge of one of the atoms in the crystal. This interaction causes a phase shift in the scattered X-rays thieme-connect.de.
The presence of a sulfur atom in 3-mercapto-isoleucine is particularly advantageous for determining its absolute configuration via anomalous scattering. Heavier atoms, such as sulfur, produce a stronger anomalous scattering signal compared to lighter atoms like carbon, oxygen, or nitrogen, especially when using common X-ray sources like copper (Cu-Kα) radiation mit.edu. This stronger signal makes the differences between the diffraction patterns of enantiomers more pronounced and easier to measure, leading to a confident assignment of the absolute stereochemistry mit.edu.
In a typical experiment to determine the absolute configuration, diffraction data is collected, and the structure is solved. The final step involves calculating the Flack parameter, which provides a numerical value indicating whether the determined stereochemistry is correct. A value close to zero for the correct enantiomer and close to one for the inverted structure confirms the assignment mit.edu.
Should direct crystallization of 3-mercapto-isoleucine prove difficult, a common challenge with small, flexible molecules, derivatization is a viable strategy. By reacting the compound to form a salt or an ester with a molecule known to crystallize well, it is often possible to obtain crystals suitable for X-ray analysis stackexchange.com. Another advanced approach is co-crystallization with a "crystallization chaperone," a host molecule that encapsulates the target molecule, facilitating the formation of a high-quality crystal lattice nih.gov.
The table below summarizes key crystallographic parameters that would be determined in such an analysis, based on general principles of the technique.
| Parameter | Description | Significance for 3-Mercapto-isoleucine |
| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). | Provides fundamental information about the packing of molecules in the solid state. |
| Space Group | Describes the symmetry elements of the crystal, including translational symmetry. For a chiral molecule, this must be a non-centrosymmetric space group. | A non-centrosymmetric space group is a prerequisite for determining the absolute configuration. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating unit of the crystal lattice. |
| Flack Parameter | A value derived from the diffraction data that indicates the absolute configuration of the crystal structure. | A value near 0 would confirm the correct absolute stereochemistry; a value near 1 would indicate the inverted structure has been modeled. |
| Anomalous Scatterer | An atom in the structure that exhibits significant anomalous dispersion with the X-ray wavelength used. | The sulfur atom in 3-mercapto-isoleucine would serve as an excellent anomalous scatterer for confident assignment of stereochemistry. |
While a specific, published crystal structure for 3-mercapto-isoleucine is not available, the established methodology of X-ray crystallography provides a clear and robust pathway for the unambiguous determination of its absolute configuration.
Hypothetical Biosynthetic and Metabolic Pathways
Exploration of Putative Biosynthetic Routes in Microorganisms
The biosynthesis of a mercapto-isoleucine molecule would necessitate the specific introduction of a thiol (-SH) group onto the isoleucine scaffold. This process can be envisioned through several hypothetical enzymatic strategies, primarily involving the direct thiolation of isoleucine or its metabolic precursors.
The direct thiolation of an unactivated C-H bond, such as the one at the third carbon of isoleucine, represents a significant chemical challenge. However, certain classes of enzymes, particularly radical S-adenosylmethionine (SAM) enzymes, are known to catalyze such difficult reactions by generating highly reactive radical intermediates. A putative biosynthetic pathway could involve a novel radical SAM enzyme that abstracts a hydrogen atom from the C3 position of L-isoleucine, creating a carbon-centered radical. This transient radical could then be quenched by a sulfur donor, leading to the formation of a C-S bond.
Another plausible route involves the modification of an isoleucine precursor. The standard isoleucine biosynthesis pathway, which starts from threonine, involves several keto-acid intermediates. nih.govelifesciences.org For instance, a hypothetical enzyme could act on α-keto-β-methylvalerate, the penultimate precursor to isoleucine. An enzyme analogous to a hydroxylase could first introduce a hydroxyl group at the C3 position. This hydroxylated intermediate could then be activated, for example by phosphorylation, and subsequently replaced by a thiol group in a reaction catalyzed by a specialized sulfhydryl transferase.
Table 1: Hypothetical Enzymes in 3-Mercapto-isoleucine Biosynthesis
| Enzyme Name (Hypothetical) | Proposed Function | Substrate(s) | Product(s) | Potential Enzyme Class |
| Isoleucine C3-thiolase | Direct thiolation of isoleucine | L-Isoleucine, Sulfur Donor (e.g., Cysteine) | 3-Mercapto-isoleucine | Radical SAM Enzyme |
| α-keto-β-methylvalerate 3-hydroxylase | Hydroxylation of isoleucine precursor | α-keto-β-methylvalerate, O2, NAD(P)H | 3-hydroxy-α-keto-β-methylvalerate | Monooxygenase |
| 3-hydroxy-isoleucine precursor sulfhydryltransferase | Replacement of hydroxyl with thiol group | Activated 3-hydroxy intermediate, H2S | 3-mercapto-α-keto-β-methylvalerate | Transferase |
In virtually all known biological sulfur incorporation reactions, L-cysteine serves as the primary sulfur donor. nih.gov Therefore, any hypothetical pathway for 3-mercapto-isoleucine synthesis would likely be integrated with the broader sulfur metabolism of the cell. In the proposed radical SAM-mediated reaction, the sulfur atom could be derived from a sacrificial cysteine residue within the enzyme's active site or from a free cysteine molecule.
In Silico Modeling of Enzymatic Interactions for Thiol Amino Acid Biosynthesis
Given the absence of a known natural pathway, in silico modeling provides a powerful tool to design and evaluate hypothetical enzymes for 3-mercapto-isoleucine biosynthesis. Computational protein design could be employed to re-engineer an existing enzyme scaffold to accommodate isoleucine or its precursors and catalyze the desired thiolation reaction.
Homology modeling could be used to create a three-dimensional structure of a candidate enzyme, for instance, a known radical SAM enzyme that acts on a structurally similar substrate. nih.gov Docking simulations could then be performed to predict how L-isoleucine or α-keto-β-methylvalerate would bind within the active site. Based on these simulations, amino acid residues in the active site could be computationally mutated to optimize substrate binding and positioning for a reaction at the C3 carbon.
Furthermore, quantum mechanics/molecular mechanics (QM/MM) simulations could be used to model the reaction mechanism itself. This would allow researchers to calculate the energy barriers for different steps in the proposed catalytic cycle, such as hydrogen abstraction and C-S bond formation. By comparing the energetics of different potential pathways and enzyme variants, in silico approaches can guide the selection of the most promising candidates for experimental validation in a synthetic biology context. biorxiv.org
Postulated Catabolic Fates in Model Organisms (e.g., microbial degradation pathways)
The microbial degradation of 3-mercapto-isoleucine would likely involve initial reactions targeting the novel thiol group, followed by the catabolism of the familiar isoleucine carbon skeleton.
The thiol group is a reactive functional group susceptible to oxidation. A likely first step in the catabolism of 3-mercapto-isoleucine would be the oxidation of the sulfhydryl group. This could be a non-enzymatic reaction in the presence of reactive oxygen species or, more likely, an enzyme-catalyzed process. A thiol dioxygenase could oxidize the thiol to a sulfenic acid (-SOH), which could be further oxidized to sulfinic (-SO₂H) and sulfonic (-SO₃H) acids. These modifications would increase the polarity of the molecule, potentially preparing it for excretion or further degradation.
Alternatively, a desulfuration pathway could remove the sulfur atom entirely. An enzyme analogous to a cysteine desulfhydrase could catalyze the elimination of H₂S from 3-mercapto-isoleucine, likely generating an unsaturated intermediate. This desulfuration step would release the carbon skeleton to enter the canonical isoleucine degradation pathway.
Once the thiol group is removed, the resulting molecule would be isoleucine or a closely related derivative that can be readily funneled into the well-established branched-chain amino acid catabolic pathway. The degradation of isoleucine in most microorganisms proceeds through transamination to α-keto-β-methylvalerate, followed by oxidative decarboxylation. researchgate.net This series of reactions ultimately yields two key intermediates of central metabolism: acetyl-CoA and propionyl-CoA. researchgate.net
Table 2: Postulated Catabolic Pathway for 3-Mercapto-isoleucine
| Step | Reaction Type | Enzyme (Hypothetical/Analogous) | Intermediate/Product | Metabolic Fate |
| 1a | Thiol Oxidation | Thiol Dioxygenase | 3-sulfeno-isoleucine | Further oxidation or degradation |
| 1b | Desulfuration | Desulfurase/Lyase | Unsaturated isoleucine intermediate, H₂S | Entry into isoleucine catabolism |
| 2 | Transamination | Branched-chain aminotransferase | α-keto-β-methylvalerate | Further degradation |
| 3 | Oxidative Decarboxylation | Branched-chain α-keto acid dehydrogenase complex | Tiglyl-CoA | β-oxidation pathway |
| 4 | β-Oxidation steps | Various | Acetyl-CoA + Propionyl-CoA | TCA cycle, Gluconeogenesis |
The acetyl-CoA can directly enter the citric acid cycle for energy production or be used for fatty acid synthesis. The propionyl-CoA can be converted to succinyl-CoA, another citric acid cycle intermediate, through a series of carboxylation and rearrangement reactions. Thus, the carbon skeleton of 3-mercapto-isoleucine would ultimately be completely mineralized to CO₂ or utilized for the biosynthesis of other cellular components.
Enzymatic Interactions and Substrate Specificity
Investigation of Enzyme Substrate Recognition for Isoleucine, 3-mercapto-
The recognition of 3-mercapto-isoleucine by enzymes is a key determinant of its metabolic fate and biological activity. This subsection delves into the hypothetical interaction with aminoacyl-tRNA synthetases and the enzymes capable of modifying its characteristic thiol group.
Aminoacyl-tRNA synthetases (aaRSs) are enzymes responsible for attaching the correct amino acid to its corresponding tRNA molecule, a critical step in protein synthesis. The fidelity of this process is paramount for cellular function. The isoleucyl-tRNA synthetase (IleRS) is known to possess a sophisticated proofreading mechanism to distinguish between isoleucine and structurally similar amino acids like valine.
The hypothetical interaction of 3-mercapto-isoleucine with IleRS is of considerable interest. It is plausible that the synthetase's active site could initially bind 3-mercapto-isoleucine due to the structural similarity of its carbon skeleton to isoleucine. However, the presence of the thiol group at the β-position introduces a significant steric and electronic difference. This alteration could lead to several outcomes:
Rejection from the active site: The bulkier thiol group, compared to a methyl group, might prevent proper binding within the catalytic site of IleRS.
Activation and subsequent proofreading: If 3-mercapto-isoleucine is activated to form an aminoacyl-adenylate intermediate, the editing domain of IleRS would likely hydrolyze this non-cognate product. This proofreading is a crucial quality control step to prevent the misincorporation of incorrect amino acids into proteins.
Mischarging of tRNAIle: In the event of a failure in the proofreading mechanism, 3-mercapto-isoleucine could be erroneously attached to tRNAIle, leading to its incorporation into proteins. The consequences of such misincorporation would depend on the specific protein and the location of the substitution.
| Amino Acid Analog | Structural Difference from Isoleucine | Predicted Interaction with IleRS Active Site | Predicted Outcome of Proofreading | Likelihood of Misincorporation |
|---|---|---|---|---|
| Valine | Lacks one methyl group | Binding and activation | High-fidelity hydrolysis of Val-AMP | Very Low |
| Norvaline | Linear side chain | Binding and activation | Efficient hydrolysis | Low |
| O-Methylthreonine | Oxygen in place of carbon | Potential binding | Likely hydrolysis | Low |
| 3-Mercapto-isoleucine | Thiol group at β-position | Potential binding, possible steric hindrance | Hypothesized to be a substrate for hydrolysis | Presumed to be very low |
The thiol group of 3-mercapto-isoleucine is a reactive moiety that can be targeted by various enzymes. While specific enzymes that act on 3-mercapto-isoleucine have not been extensively characterized, analogies can be drawn from the metabolism of other thiol-containing compounds like cysteine and penicillamine (B1679230) (3-mercapto-valine).
Enzymes that could potentially modify the thiol group of 3-mercapto-isoleucine include:
Thiol Dioxygenases: Enzymes such as cysteine dioxygenase (CDO) could potentially oxidize the thiol group to a sulfinic acid. The substrate specificity of these enzymes would be a critical factor in determining if 3-mercapto-isoleucine is a viable substrate.
Methyltransferases: The thiol group could be a target for S-methylation by methyltransferases, utilizing S-adenosylmethionine (SAM) as a methyl donor. This would result in the formation of S-methyl-3-mercapto-isoleucine.
Glutathione S-Transferases (GSTs): These enzymes could conjugate 3-mercapto-isoleucine to glutathione, a key step in detoxification pathways.
Transaminases: While not directly modifying the thiol group, transaminases could act on the amino acid backbone, leading to its degradation.
| Enzyme Class | Potential Reaction | Resulting Product | Biological Significance (Hypothetical) |
|---|---|---|---|
| Thiol Dioxygenases | Oxidation | 3-Sulfino-isoleucine | Metabolic degradation |
| Methyltransferases | S-methylation | S-methyl-3-mercapto-isoleucine | Modulation of reactivity and biological activity |
| Glutathione S-Transferases | Conjugation with glutathione | Glutathione-S-conjugate of 3-mercapto-isoleucine | Detoxification and excretion |
| Disulfide Oxidoreductases | Formation of disulfides | Dimer of 3-mercapto-isoleucine or mixed disulfides | Redox regulation, interaction with other thiols |
Functional Enzyme Assays with Isoleucine, 3-mercapto- as a Substrate or Inhibitor
To date, there is a notable lack of published research detailing functional enzyme assays that utilize 3-mercapto-isoleucine as either a substrate or an inhibitor. This represents a significant gap in the understanding of its potential biological effects. However, based on the known activities of structurally related mercapto-amino acids, it is possible to hypothesize about its potential roles in enzymatic reactions.
For instance, other β-mercapto-α-amino acids have been shown to act as enzyme inhibitors. nih.gov The thiol group can be a potent nucleophile and can interact with enzyme active sites, particularly those containing metal ions or susceptible electrophilic residues. Potential enzyme targets for inhibition by 3-mercapto-isoleucine could include:
Metalloenzymes: The thiol group could chelate metal cofactors, leading to enzyme inactivation.
Enzymes with Cysteine Residues in the Active Site: 3-mercapto-isoleucine could form disulfide bonds with reactive cysteine residues, leading to covalent inhibition.
Enzymes in Amino Acid Metabolism: It could act as a competitive or non-competitive inhibitor of enzymes that process isoleucine or other branched-chain amino acids.
Further research, including systematic screening against a panel of enzymes, is necessary to elucidate the specific inhibitory or substrate activities of 3-mercapto-isoleucine.
Structural Biology of Enzyme-Ligand Complexes (e.g., co-crystallization studies)
There is currently no publicly available structural data from co-crystallization studies of 3-mercapto-isoleucine with any enzyme. Such studies would be invaluable for understanding the molecular basis of its interactions with enzyme active sites.
X-ray crystallography or cryo-electron microscopy of an enzyme in complex with 3-mercapto-isoleucine could reveal:
The precise binding orientation of the molecule within the active site.
The specific amino acid residues involved in its recognition and binding.
Any conformational changes in the enzyme upon ligand binding.
The mechanism of inhibition, if it acts as an inhibitor.
In the absence of direct structural data, computational modeling and docking studies could provide initial insights into the potential binding modes of 3-mercapto-isoleucine with various enzymes. These in silico approaches could guide future experimental work in this area.
Analytical Methodologies for Detection and Quantification
High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detectors
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of amino acids and their derivatives, including thiol-containing compounds like 3-mercapto-isoleucine. Its versatility lies in the ability to couple the separation power of various column chemistries with highly sensitive and selective detectors.
Direct detection of 3-mercapto-isoleucine by UV/Vis absorbance is challenging due to the lack of a strong chromophore in its native structure. To overcome this limitation, derivatization strategies are employed to attach a UV-active or fluorescent tag to the molecule, significantly enhancing detection sensitivity. These derivatization reactions can be performed either before (pre-column) or after (post-column) the chromatographic separation.
Pre-column derivatization involves reacting the sample with a labeling agent prior to injection into the HPLC system. A common reagent used for thiol derivatization is monobromobimane, which reacts with the sulfhydryl group to form a stable, highly fluorescent derivative. nih.gov This approach offers the advantage of separating the derivatized analyte from excess reagent and by-products during the chromatographic run. Another widely used set of reagents for primary amines, like the amino group in isoleucine, are o-phthaldialdehyde (OPA) in the presence of a thiol, and 9-fluorenylmethyl chloroformate (FMOC). fbise.edu.pkcerealsgrains.org These reagents yield highly fluorescent derivatives that can be detected at picomole levels. cerealsgrains.org
Post-column derivatization involves the reaction of the analyte with a reagent after it has been separated on the HPLC column and before it reaches the detector. This method avoids the potential for multiple derivatization products that can complicate pre-column approaches. However, it requires a more complex instrumental setup with a post-column reaction coil.
The choice between pre- and post-column derivatization depends on the specific application, the nature of the sample matrix, and the desired sensitivity.
Table 1: Comparison of Derivatization Strategies for HPLC Analysis
| Strategy | Description | Advantages | Disadvantages | Common Reagents for Thiols/Amines |
|---|---|---|---|---|
| Pre-column | Sample is derivatized before injection into the HPLC. | - High sensitivity
| - Potential for multiple derivatives
| Monobromobimane, o-phthaldialdehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC) |
| Post-column | Analyte is derivatized after separation on the column. | - Simpler chromatograms
| - More complex instrumentation
| o-Phthalaldehyde (OPA), Ninhydrin |
For the highest sensitivity and selectivity, especially in complex biological or environmental samples, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This powerful technique combines the separation capabilities of HPLC with the mass-resolving power of a mass spectrometer.
In LC-MS/MS analysis of 3-mercapto-isoleucine, the compound is first separated from other components in the sample by the HPLC column. The eluent from the column is then introduced into the mass spectrometer's ion source, where the molecules are ionized. The precursor ions corresponding to the mass-to-charge ratio (m/z) of 3-mercapto-isoleucine are then selected and fragmented. The resulting product ions are detected, providing a highly specific "fingerprint" for the target analyte. This multiple reaction monitoring (MRM) approach allows for quantification at very low concentrations, even in the presence of interfering substances. revvity.com
While derivatization is not always necessary for LC-MS/MS, it can sometimes be used to improve ionization efficiency and chromatographic retention for highly polar compounds. mdpi.com However, methods have been developed for the analysis of underivatized amino acids, which simplifies sample preparation. nih.gov A significant challenge in the mass spectrometry of isoleucine and its derivatives is distinguishing them from their isomers, such as leucine (B10760876) and alloisoleucine, which have the same molecular weight. nih.govchromforum.org Chromatographic separation is therefore crucial for accurate identification and quantification. revvity.comlcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. However, amino acids, including 3-mercapto-isoleucine, are generally non-volatile due to their polar nature. sigmaaldrich.com Therefore, derivatization is a mandatory step to increase their volatility and thermal stability for GC analysis. sigmaaldrich.commdpi.com
A common derivatization approach involves a two-step process: esterification of the carboxyl group followed by acylation of the amino and thiol groups. mdpi.com Silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), can also be used to derivatize the active hydrogens on the amino, carboxyl, and sulfhydryl groups, making the molecule suitable for GC-MS analysis. thermofisher.com
Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and quantification. While GC-MS can offer excellent separation and sensitivity, the derivatization step adds complexity to the sample preparation and can be a source of variability. nih.gov
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. libretexts.org This mobility is influenced by the charge, size, and shape of the molecule. libretexts.org CE is particularly well-suited for the analysis of charged species like amino acids and offers advantages such as high separation efficiency, short analysis times, and minimal sample consumption. nih.gov
For the analysis of 3-mercapto-isoleucine, various CE modes can be employed. Capillary Zone Electrophoresis (CZE) separates analytes based on their charge-to-size ratio in an open capillary. libretexts.org Micellar Electrokinetic Chromatography (MEKC), a variation of CE, uses micelles to separate both charged and neutral analytes. researchgate.net
Detection in CE is most commonly performed using UV/Vis absorbance, but this lacks sensitivity for non-chromophoric analytes like 3-mercapto-isoleucine. nih.gov Therefore, derivatization with fluorescent tags is often employed to enhance detection limits, often achieving nanomolar sensitivities. nih.govresearchgate.net Alternatively, CE can be coupled with more sensitive detection methods like mass spectrometry or electrochemical detection. nih.govacs.org Amperometric detection at chemically modified electrodes has shown promise for the sensitive and selective determination of thiol-containing compounds separated by CE. acs.orgnih.gov
Development of Biosensors or Enzyme-Based Detection Systems
Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to detect a target analyte. For the detection of 3-mercapto-isoleucine, a biosensor could potentially be developed using an enzyme that specifically interacts with this compound.
The development of such a biosensor would likely involve immobilizing an enzyme, such as an L-amino acid oxidase or a specific thiol-modifying enzyme, onto an electrode surface. nih.gov When 3-mercapto-isoleucine binds to the enzyme, a measurable signal, such as a change in current, potential, or light, is produced. This signal would be proportional to the concentration of the analyte.
Biosensors can be categorized into different generations based on their electron transfer mechanism. First-generation biosensors detect the product of the enzymatic reaction, while second-generation biosensors use a mediator to shuttle electrons between the enzyme and the electrode. nih.gov Third-generation biosensors achieve direct electron transfer between the enzyme and the electrode, offering higher sensitivity and lower operational potentials. nih.gov
While no biosensors specifically for 3-mercapto-isoleucine have been reported, the development of genetically encoded nanosensors for other amino acids, including isoleucine, demonstrates the potential of this technology. nih.gov These sensors, often based on Förster Resonance Energy Transfer (FRET), can provide real-time monitoring of analyte concentrations within living cells. nih.gov The development of a specific biosensor for 3-mercapto-isoleucine would offer a rapid and potentially portable method for its detection.
Biochemical and Molecular Biological Implications Non Clinical Contexts
Potential Role as a Metabolic Regulator in Microbial or Plant Systems
The structural similarity of 3-mercapto-isoleucine to the essential amino acid L-isoleucine suggests it could act as a metabolic regulator. nih.gov Organisms have evolved intricate feedback mechanisms to control amino acid biosynthesis, and molecules that mimic pathway intermediates or end products can often modulate these systems.
L-isoleucine biosynthesis is a well-understood pathway in many bacteria and plants, subject to allosteric feedback inhibition where the final product, L-isoleucine, inhibits the activity of an early enzyme in the pathway, such as threonine deaminase (IlvA). researchgate.netnih.govnih.gov This enzyme catalyzes the first committed step in isoleucine synthesis. nih.gov It is plausible that 3-mercapto-isoleucine, as an analog of L-isoleucine, could bind to the allosteric site of threonine deaminase, either mimicking the inhibitory effect of isoleucine or acting as an antagonist.
The presence of the thiol group introduces a reactive moiety not present in isoleucine. This thiol could potentially form transient disulfide bonds with cysteine residues in or near the allosteric or active sites of enzymes, leading to a different mode of regulation. Studies on other thiol-containing compounds, such as 3-mercaptopicolinic acid (MPA), have demonstrated their ability to act as potent enzyme inhibitors through binding to both active and allosteric sites. nih.govacs.orgresearchgate.net MPA, for instance, inhibits phosphoenolpyruvate (B93156) carboxykinase (PEPCK) by binding to a competitive site and a previously unidentified allosteric site, stabilizing an altered enzyme conformation that reduces its affinity for its nucleotide substrate. nih.govacs.orgresearchgate.net This dual-site inhibition mechanism highlights the potential for complex regulatory effects by thiol-containing small molecules like 3-mercapto-isoleucine.
| Potential Regulatory Mechanism | Target Enzyme (Hypothetical) | Mode of Action | Anticipated Outcome |
|---|---|---|---|
| Allosteric Feedback Inhibition | Threonine Deaminase (IlvA) | Binds to the isoleucine allosteric site, mimicking L-isoleucine. | Downregulation of the isoleucine biosynthesis pathway. |
| Competitive Inhibition | Isoleucyl-tRNA Synthetase (IleRS) | Binds to the active site, competing with L-isoleucine. | Inhibition of protein synthesis. |
| Covalent Modification | Enzymes with accessible cysteine residues | Forms disulfide bonds with enzyme thiols. | Potentially irreversible inhibition or activation, depending on the enzyme. |
Cellular responses to nutrient availability, including the presence of amino acid analogs, often involve significant changes in gene expression. Studies in various organisms have shown that limitations or imbalances in amino acids can lead to widespread transcriptional reprogramming. nih.gov For example, research in mice has demonstrated that altering the dietary content of isoleucine has significant, sex- and strain-specific effects on the hepatic transcriptome. nih.gov Similarly, studies in Escherichia coli aimed at enhancing L-isoleucine production have utilized transcriptome analysis to understand the global cellular response to metabolic engineering, revealing changes in hundreds of genes related to metabolism and cell growth. nih.govacs.org
Given these precedents, the introduction of 3-mercapto-isoleucine into a microbial or plant system could be hypothesized to trigger a distinct transcriptomic response. This response might be mediated by regulatory systems that sense amino acid availability or cellular stress. For instance, if 3-mercapto-isoleucine were to inhibit isoleucyl-tRNA synthetase, it could mimic isoleucine starvation, potentially activating pathways like the stringent response in bacteria or the general amino acid control (GAAC) system in yeast and plants. This could lead to the upregulation of genes involved in amino acid biosynthesis and stress response, and the downregulation of genes related to growth and proliferation. mdpi.com
| Model Organism | Condition | Observed Transcriptomic Changes | Potential Implication for 3-Mercapto-Isoleucine |
|---|---|---|---|
| Mus musculus (Mouse) | Altered dietary isoleucine | Significant changes in hepatic gene expression, including pathways related to metabolism. nih.gov | Could alter expression of metabolic genes if it interferes with isoleucine sensing. |
| Escherichia coli | Engineered for L-isoleucine overproduction | Upregulation of aspartate pathway genes; downregulation of TCA cycle genes. nih.gov | May induce a stress response and alter metabolic gene expression profiles. |
| Rattus norvegicus (Rat) Hepatoma Cells | Amino acid limitation | Repressive and inductive effects on different classes of genes. nih.gov | Could trigger specific inductive or repressive gene expression responses. |
Integration into Peptides or Proteins (Hypothetical Non-Canonical Incorporation)
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool in protein engineering and synthetic biology. nih.govacs.orgresearchgate.net Hypothetically, 3-mercapto-isoleucine could be incorporated into a polypeptide chain using techniques such as stop codon suppression, which has been successfully used to introduce a wide variety of ncAAs with diverse side chains. nih.govacs.org
The inclusion of 3-mercapto-isoleucine in a protein sequence would introduce both steric and chemical changes. Isoleucine itself is a β-branched amino acid, which restricts the conformational freedom of the protein backbone and favors its inclusion in β-sheets over α-helices. The addition of a thiol group at the Cγ position would further increase the bulkiness of the side chain, potentially amplifying these conformational constraints. researchgate.net
The most significant structural consequence would be the introduction of a reactive thiol group. Like cysteine, this thiol group could:
Form Disulfide Bonds: It could form a disulfide bridge with another thiol-containing residue (either another 3-mercapto-isoleucine or a cysteine), creating a covalent linkage that could stabilize a protein's tertiary or quaternary structure or form loops within a polypeptide chain. technologynetworks.combritannica.com The geometry of this disulfide bond would differ from a standard cystine bridge due to the different position of the thiol on the side chain, potentially leading to novel structural motifs.
Act as a Nucleophile: The thiol group is a potent nucleophile and could participate in enzymatic catalysis or other chemical reactions. nih.gov
Coordinate Metal Ions: Thiol groups are known to coordinate with metal ions, suggesting that incorporating 3-mercapto-isoleucine could be a strategy for creating novel metalloproteins.
The structural changes induced by the incorporation of 3-mercapto-isoleucine would likely lead to altered protein function and stability. The stability of a protein can be significantly affected by single-point mutations, with changes in Gibbs free energy (ΔΔG) often resulting from substitutions. nih.govbiorxiv.orgplos.org
Stability: The introduction of a bulky, hydrophobic side chain with a polar thiol group could have complex effects on stability. While the hydrophobic portion of the side chain might favor burial within the protein core, the polar thiol group would prefer solvent exposure. nih.govfrontiersin.org The formation of a new disulfide bond could significantly increase thermodynamic stability. nih.gov Conversely, disrupting a critical hydrophobic packing interaction within the protein core could be destabilizing. researchgate.net
Function: The functional consequences could be profound. A newly introduced thiol could serve as a catalytic residue in an enzyme's active site, alter substrate specificity, or create a new binding site for small molecules or other proteins. mdpi.com The ability to form novel disulfide bonds could be used to engineer proteins with enhanced stability or to create redox-sensitive molecular switches, where the protein's function is controlled by the oxidation state of the local environment.
Chemoenzymatic Applications
Chemoenzymatic synthesis leverages the high selectivity of enzymes with the versatility of chemical reactions to produce complex molecules. nih.govnih.gov 3-Mercapto-isoleucine and similar thiolated amino acids are valuable building blocks in this field, particularly for peptide and protein synthesis.
One of the most powerful techniques in protein chemistry is Native Chemical Ligation (NCL), which allows for the joining of two unprotected peptide fragments. researchgate.netnih.govresearchgate.net The classic NCL reaction requires a peptide with a C-terminal thioester and another with an N-terminal cysteine. A significant advancement has been the development of strategies that use thiolated amino acids as "cysteine surrogates," allowing ligation to occur at non-cysteine residues. researchgate.netnih.gov
In this context, 3-mercapto-isoleucine could be chemoenzymatically synthesized and then used as a building block for solid-phase peptide synthesis. The resulting peptide, containing a 3-mercapto-isoleucine residue at its N-terminus, could then be ligated to a peptide thioester. Following the ligation reaction, the thiol group could be removed through a desulfurization reaction to yield a native isoleucine residue at the ligation site. nih.gov This "ligation-desulfurization" strategy dramatically expands the scope of synthetic protein chemistry, enabling the construction of large and complex proteins that would be inaccessible by other means. researchgate.netresearchgate.net Furthermore, biocatalysis offers efficient and stereospecific routes to synthesize unnatural amino acids, avoiding the need for complex protecting group strategies and chiral auxiliaries often required in purely chemical methods. nih.govsymeres.com
Use as a Building Block in Synthetic Biology
The incorporation of non-canonical amino acids (ncAAs) into proteins is a cornerstone of synthetic biology, enabling the introduction of novel functionalities not found in the 20 canonical amino acids. nih.gov 3-Mercapto-isoleucine, a derivative of the essential amino acid isoleucine, represents a unique building block for protein engineering and peptide synthesis due to the reactive thiol group on its side chain. While specific research on 3-mercapto-isoleucine is limited, the principles established for other mercapto-amino acids provide a strong basis for its potential applications.
The thiol group is a versatile functional handle for a variety of chemical modifications. In the context of synthetic biology, proteins containing 3-mercapto-isoleucine could be site-specifically labeled with fluorophores, cross-linkers, or other molecular probes. nih.gov This allows for detailed studies of protein localization, interaction, and dynamics within complex biological systems. The unique positioning of the thiol group at the β-carbon of the isoleucine side chain may offer distinct reactivity and steric properties compared to the more commonly used cysteine.
Furthermore, the incorporation of 3-mercapto-isoleucine into peptides can influence their structure and stability. The thiol group can participate in the formation of disulfide bonds, creating cyclic peptides or introducing structural constraints that can enhance binding affinity and resistance to proteolysis. researchgate.net The synthesis of peptides containing mercapto-amino acids is well-established, often utilizing solid-phase peptide synthesis (SPPS) with appropriate protecting group strategies to prevent unwanted side reactions of the thiol group.
The table below summarizes the potential applications of 3-mercapto-isoleucine as a building block in synthetic biology, drawing analogies from other thiol-containing amino acids.
| Application Area | Potential Use of 3-Mercapto-isoleucine | Rationale |
| Protein Engineering | Site-specific labeling with probes | The thiol group allows for covalent attachment of various molecules. |
| Introduction of novel catalytic sites | The thiol group can act as a nucleophile in enzymatic reactions. | |
| Formation of intramolecular cross-links | To enhance protein stability or modulate activity. | |
| Peptide Synthesis | Creation of cyclic peptides | Disulfide bond formation can constrain peptide conformation. |
| Development of peptidomimetics | To improve pharmacokinetic properties and biological stability. nih.gov | |
| Bioconjugation | Attachment to surfaces or nanoparticles | For the development of novel biomaterials and diagnostic tools. |
Role in Biomimetic Reactions
Biomimetic chemistry seeks to emulate natural biological processes using synthetic molecules. The unique chemical properties of the thiol group in amino acids like cysteine play a crucial role in many enzymatic reactions, particularly those involving redox chemistry and nucleophilic catalysis. nih.gov While direct studies on 3-mercapto-isoleucine in biomimetic reactions are not extensively documented, its structural similarity to cysteine suggests it could serve as a valuable tool in mimicking and understanding these biological mechanisms.
The thiol group of a cysteine residue in an enzyme's active site is often involved in the catalytic cycle, for example, in cysteine proteases. nih.gov Synthetic peptides or small molecule catalysts incorporating 3-mercapto-isoleucine could be designed to mimic the active sites of such enzymes. By studying the reactivity of 3-mercapto-isoleucine in these model systems, researchers can gain insights into the fundamental principles of enzyme catalysis, including the role of the local microenvironment in modulating the pKa and nucleophilicity of the thiol group.
Furthermore, the thiol group is susceptible to oxidation, forming sulfenic, sulfinic, and sulfonic acids. nih.gov This redox chemistry is a key component of cellular signaling and oxidative stress responses. researchgate.net 3-Mercapto-isoleucine can be used in biomimetic studies to investigate the mechanisms of thiol oxidation and the functional consequences of these modifications on peptide and protein structure and function. The branched side chain of isoleucine may influence the accessibility and reactivity of the thiol group, providing a different steric and electronic environment compared to cysteine.
The following table outlines potential roles for 3-mercapto-isoleucine in biomimetic reactions, based on the known functions of other mercapto-amino acids.
| Biomimetic Application | Potential Role of 3-Mercapto-isoleucine | Underlying Principle |
| Enzyme Catalysis Mimicry | As a nucleophilic catalyst in model reactions | The thiol group can mimic the function of active site cysteine residues. nih.gov |
| In the study of acyl transfer reactions | Thioesters are key intermediates in many biological reactions. | |
| Redox Chemistry Studies | As a model for studying thiol oxidation | To understand the mechanisms of oxidative stress and redox signaling. nih.gov |
| In the design of redox-sensitive peptides | Peptides whose conformation or activity changes in response to oxidative conditions. | |
| Metal Ion Binding | As a ligand for metal ions in synthetic metalloproteins | The soft nature of sulfur makes it a good ligand for certain metal ions. |
Future Research Directions and Theoretical Considerations
Computational Chemistry and Molecular Dynamics Simulations of Compound Behavior
The behavior of Isoleucine, 3-mercapto- at a molecular level remains largely uncharacterized. Computational chemistry and molecular dynamics (MD) simulations offer powerful, predictive tools to bridge this knowledge gap before extensive laboratory synthesis and experimentation are undertaken. These in silico methods can provide foundational insights into the compound's structure, reactivity, and interactions.
Future computational studies would likely begin with Density Functional Theory (DFT) calculations to determine the molecule's stable conformations, bond energies, and electronic properties. nih.gov A key area of investigation would be the prediction of the thiol group's acidity (pKa), which is crucial for its role in potential redox reactions and metal binding. nih.gov The reactivity of the thiol is highly dependent on its protonation state, with the thiolate form being considerably more nucleophilic and susceptible to oxidation. nih.gov MD simulations can then be employed to model the compound's behavior in aqueous solutions and its interactions with other molecules. nih.govmdpi.com These simulations track the movements of atoms over time, revealing dynamic properties such as solvation free energy, hydrogen bonding patterns, and conformational flexibility. nih.gov By simulating Isoleucine, 3-mercapto- embedded within a peptide chain, researchers could predict its influence on the peptide's secondary and tertiary structure, particularly how the thiol group might engage in disulfide bonds or interact with metal cofactors. oup.comumaine.edu
| Property | Predicted Value / Description | Significance for Future Research |
|---|---|---|
| Molecular Formula | C6H13NO2S | Basis for mass spectrometry and elemental analysis. |
| Molecular Weight | ~163.24 g/mol | Essential for reaction stoichiometry and analytical characterization. |
| Thiol Group pKa | Predicted range: 8.5 - 9.5 | Determines reactivity in redox processes and metal chelation at physiological pH. nih.gov |
| Reactivity | Susceptible to oxidation (disulfide formation), alkylation, and metal coordination. | Forms the basis for its use in biomimetic materials and industrial catalysis. umaine.edu |
| Solvation Energy | Calculable via MD simulations. | Predicts solubility and interactions in different solvent environments. nih.gov |
| Conformational States | Multiple stable rotamers due to side-chain flexibility. | Influences peptide structure and binding interactions. bonvinlab.org |
Design of Novel Biomimetic Systems Incorporating Isoleucine, 3-mercapto-
Biomimetic design involves creating materials and systems inspired by nature. The unique thiol group of Isoleucine, 3-mercapto- makes it an attractive building block for novel biomimetic systems, particularly those requiring dynamic or responsive properties. The thiol functionality offers a versatile chemical handle for creating advanced materials through chemistries like thiol-ene coupling or disulfide exchange. nih.govusm.edu
One promising research direction is the incorporation of Isoleucine, 3-mercapto- into synthetic peptides for the development of "smart" hydrogels. nih.gov These materials could be designed to undergo gelation or degradation in response to specific redox environments, mimicking biological processes. mdpi.com For example, peptides containing this amino acid could be cross-linked via disulfide bonds; the introduction of a reducing agent would cleave these bonds, causing the hydrogel to dissolve. This responsiveness is highly sought after for applications in tissue engineering scaffolds and controlled-release systems. mdpi.com Furthermore, the thiol group's ability to form strong bonds with noble metal surfaces (like gold) could be exploited to create peptide-based bio-interfaces and sensors. nih.gov Peptides featuring Isoleucine, 3-mercapto- could self-assemble on gold surfaces, creating functionalized coatings for biosensors or biocompatible implants. The chemoselective nature of thiol-maleimide coupling could also be used to attach other bioactive molecules, such as cell-adhesion ligands, to these peptide systems. nih.gov
Exploration of Potential Industrial Biotechnology Applications (excluding human consumption/medicine)
The production of non-proteinogenic amino acids via industrial biotechnology is a rapidly advancing field, utilizing microbial fermentation and enzymatic catalysis to create valuable chemical building blocks from renewable resources. coherentmarketinsights.comfoodsafety.institute Future research could focus on developing engineered microorganisms, such as Corynebacterium glutamicum or Escherichia coli, to produce Isoleucine, 3-mercapto-. nih.gov This would likely involve metabolic engineering to introduce a biosynthetic pathway capable of sulfurating an isoleucine precursor. coherentmarketinsights.com
Once produced, Isoleucine, 3-mercapto- could serve as a valuable chiral building block for the synthesis of specialty chemicals and materials. nih.govresearchgate.net Its potential applications include:
Polymer Synthesis: It could be used as a monomer or additive in the production of biodegradable polymers, where the thiol group can be used for cross-linking or functionalization to impart specific properties like improved adhesion or thermal stability. foodcom.pl
Asymmetric Catalysis: The defined stereochemistry of the amino acid, combined with the coordinating ability of the thiol and amine groups, makes it a candidate for use as a chiral ligand in metal-catalyzed asymmetric synthesis, a critical process in the fine chemicals industry.
Bioremediation: The thiol group is an effective chelator of heavy metals. Materials functionalized with Isoleucine, 3-mercapto- could be developed for use in environmental remediation to capture toxic heavy metal ions like mercury, lead, and cadmium from industrial wastewater. researchgate.net
Corrosion Inhibition: Amino acids containing heteroatoms like sulfur have been shown to act as effective, environmentally friendly corrosion inhibitors for various metals. researchgate.net Isoleucine, 3-mercapto- could be investigated for its ability to form a protective layer on metal surfaces, preventing corrosion in aqueous environments.
Discovery of Natural Occurrence and Biological Significance in Uncharted Organisms
While Isoleucine, 3-mercapto- is not one of the canonical amino acids, it is plausible that it exists in nature as a secondary metabolite or a post-translationally modified residue in organisms from underexplored environments. Sulfur-containing amino acids beyond cysteine and methionine are known to occur and often play crucial biological roles. wikipedia.orgnih.gov The discovery of this compound in a natural context would open new avenues of research into its biosynthesis and physiological function.
Modern analytical techniques like untargeted metabolomics, which uses high-resolution mass spectrometry and NMR spectroscopy, provide a powerful platform for discovering novel metabolites in complex biological samples. nih.govbenthamscience.comyoutube.com Future research efforts could apply these techniques to screen extracts from organisms known for their unique biochemistry, such as marine sponges, extremophilic bacteria, or fungi. An alternative strategy is genome mining, where the genomes of organisms are searched for gene clusters predicted to encode biosynthetic pathways for unusual molecules. The identification of a pathway with homology to both isoleucine biosynthesis and sulfur-incorporation enzymes could point toward the production of Isoleucine, 3-mercapto-.
If discovered in an organism, its biological significance would become a key research question. Given the reactivity of its thiol group, potential roles could include:
Redox Regulation: Similar to cysteine and glutathione, it might participate in maintaining cellular redox homeostasis. nih.govnih.gov
Metal Homeostasis: It could be involved in the binding, transport, or detoxification of metal ions.
Chemical Defense: As a component of a larger natural product, it could contribute to antimicrobial or other defensive properties. mdpi.com
Structural Component: It could be formed via post-translational modification to create unique cross-links that stabilize protein or peptide structures. researchgate.net
The integration of metabolomics with genome-wide association studies has proven to be a powerful approach for linking novel metabolites to the genes responsible for their production, providing a clear path from discovery to functional characterization. nih.gov
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for synthesizing 3-mercapto-isoleucine with high enantiomeric purity?
- Methodology : Utilize asymmetric synthesis techniques such as enzymatic catalysis or chiral auxiliaries. Monitor reaction progress via HPLC with chiral columns to assess enantiomeric excess (EE). Optimize solvent systems (e.g., aqueous/organic biphasic mixtures) to enhance stereoselectivity .
- Data Handling : Tabulate yields, EE values, and reaction conditions (temperature, pH, catalysts) for cross-comparison .
Q. How can researchers validate the structural identity of synthesized 3-mercapto-isoleucine?
- Methodology : Combine spectroscopic techniques:
- NMR : Analyze H and C spectra for thiol (-SH) and α-amino proton signals.
- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
- Validation : Cross-reference data with literature or computational simulations (e.g., DFT calculations) .
Q. What protocols ensure stability of 3-mercapto-isoleucine during storage and handling?
- Methodology :
- Oxidation Prevention : Store under inert gas (N/Ar) and add antioxidants (e.g., DTT).
- Temperature : Conduct accelerated stability studies at 4°C, -20°C, and ambient conditions.
- Analytical Monitoring : Use UV-Vis spectroscopy to track thiol group oxidation over time .
Advanced Research Questions
Q. How can 3-mercapto-isoleucine’s role in enzymatic pathways be systematically investigated?
- Methodology :
- Isotopic Labeling : Use S-labeled 3-mercapto-isoleucine to trace metabolic incorporation.
- Enzyme Kinetics : Measure and in vitro using purified enzymes (e.g., cystathionine β-synthase).
- Omics Integration : Pair metabolomics (LC-MS) with transcriptomics to identify regulated pathways .
- Data Interpretation : Apply kinetic modeling (e.g., Michaelis-Menten) and pathway enrichment analysis .
Q. What computational strategies predict 3-mercapto-isoleucine’s interactions with biological targets?
- Methodology :
- Molecular Dynamics (MD) Simulations : Model binding to proteins (e.g., metalloenzymes) over µs timescales.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study redox-active site interactions.
- Docking Studies : Screen against target libraries (e.g., PDBe or RCSB PDB) .
- Validation : Compare computational binding energies with experimental ITC/SPR data .
Q. How should researchers resolve contradictions in reported solubility data for 3-mercapto-isoleucine?
- Methodology :
- Comparative Studies : Replicate prior methods under controlled conditions (pH, ionic strength, solvents).
- Advanced Analytics : Use dynamic light scattering (DLS) to detect aggregation or micelle formation.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
- Reporting : Clearly document solvent purity, temperature, and equilibration time in publications .
Methodological Guidelines for Data Presentation
- Tables : Include columns for experimental parameters (e.g., solvent, catalyst), outcomes (yield, purity), and statistical significance (p-values) .
- Figures : Use line graphs for kinetic data, heatmaps for omics results, and 3D structures for computational models .
- Reproducibility : Provide raw data (e.g., NMR FID files, MD trajectories) in supplementary materials .
Ethical and Regulatory Considerations
- In Vivo Studies : Adhere to ARRIVE guidelines for animal research and obtain IACUC approval .
- Data Sharing : Deposit spectral data in public repositories (e.g., PubChem, Zenodo) to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
